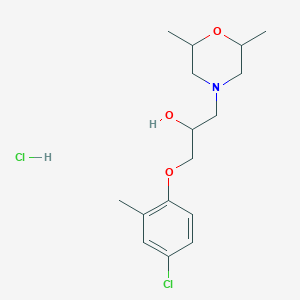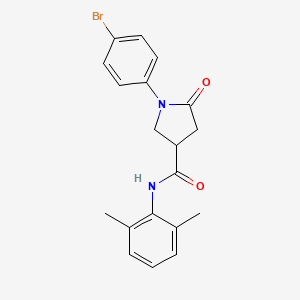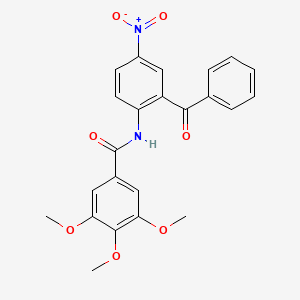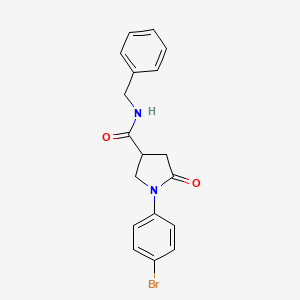![molecular formula C12H16N2O2 B5209127 N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
N-[3-(acetylamino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[3-(acetylamino)phenyl]butanamide and related compounds often involves efficient, enantioselective strategies starting from readily available materials. For example, an efficient chiral synthesis of the R-enantiomer of a β-receptor antagonist structurally related to this compound demonstrated high enantioselectivity using cheap starting materials and enantiopure chiral reagents. This process highlights the importance of enantioselective synthesis in producing compounds with potential biological activity (Wang & Tang, 2009).
Molecular Structure Analysis
Investigations into the molecular structure of this compound derivatives utilize various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the molecular conformations, crystalline structures, and intermolecular interactions, essential for understanding the compound's physical and chemical behavior. For instance, structural analysis of related compounds using X-ray diffraction elucidated the dihedral angles between substituted quinolyl and phenyl groups, demonstrating the significance of molecular geometry in defining the properties of such compounds (Bai et al., 2012).
Chemical Reactions and Properties
The reactivity of this compound involves various chemical reactions, including acylation, halogenation, and cyclization, which are pivotal in synthesizing diverse derivatives with potential biological activities. Research on similar compounds has shown that modifications to the this compound scaffold can lead to significant changes in biological activity, illustrating the compound's versatile chemical reactivity (Ronsisvalle et al., 1981).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Studies on related compounds have provided insights into how modifications in the molecular scaffold affect these properties, crucial for the compound's application in various fields (Dong et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds, are critical for understanding this compound's interactions in chemical and biological systems. Research into related compounds' synthesis and reactivity highlights the importance of these chemical properties in determining the compound's overall behavior and potential applications (Reddy et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of amides is a crucial part of organic chemistry and biochemistry, and they continue to be a subject of research. Future directions could include the development of new synthetic methods, the study of their role in biological systems, and their use in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-12(16)14-11-7-4-6-10(8-11)13-9(2)15/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAFEIGHVBWCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)


![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)

